4-(3-Benzyoxy)propyl thiomorpholin-1-oxide
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Overview
Description
4-(3-Benzyoxy)propyl thiomorpholin-1-oxide is a chemical compound with the molecular formula C14H21NO2S. This compound is known for its unique structure, which includes a thiazinanone ring substituted with a benzyloxypropyl group. It is utilized in various scientific research fields due to its versatile chemical properties.
Preparation Methods
The synthesis of 4-(3-Benzyoxy)propyl thiomorpholin-1-oxide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a thiazinanone derivative with a benzyloxypropyl halide in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
4-(3-Benzyoxy)propyl thiomorpholin-1-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazinanone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxypropyl group, where nucleophiles such as amines or thiols replace the benzyloxy group.
Scientific Research Applications
4-(3-Benzyoxy)propyl thiomorpholin-1-oxide is employed in diverse scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Benzyoxy)propyl thiomorpholin-1-oxide involves its interaction with specific molecular targets. The benzyloxypropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The thiazinanone ring may participate in hydrogen bonding or hydrophobic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
4-(3-Benzyoxy)propyl thiomorpholin-1-oxide can be compared with other thiazinanone derivatives and benzyloxy-substituted compounds. Similar compounds include:
4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-2-one: Differing by the position of the oxygen atom in the thiazinanone ring.
4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-3-one: Another positional isomer with distinct chemical properties.
4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-4-one: A compound with a similar structure but different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties.
Properties
IUPAC Name |
4-(3-phenylmethoxypropyl)-1,4-thiazinane 1-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c16-18-11-8-15(9-12-18)7-4-10-17-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMASCPIOWDGQES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1CCCOCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646121 |
Source
|
Record name | 4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020722-26-2 |
Source
|
Record name | 4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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